molecular formula C9H11F3N2O B13032420 (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine CAS No. 1213960-29-2

(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine

Cat. No.: B13032420
CAS No.: 1213960-29-2
M. Wt: 220.19 g/mol
InChI Key: HSMPCGOCWQZZEB-QMMMGPOBSA-N
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Description

(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine is a chiral compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(trifluoromethoxy)benzaldehyde.

    Reductive Amination: The benzaldehyde is subjected to reductive amination with ®-1,2-diaminoethane under hydrogenation conditions using a suitable catalyst like palladium on carbon (Pd/C).

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired chiral amine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts or metal catalysts in large-scale reactors ensures high enantiomeric purity and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amine groups, forming corresponding imines or nitriles.

    Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with catalysts such as Pd/C or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of the trifluoromethoxy group.

Mechanism of Action

The mechanism of action of (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

    ®-1-[3-(Trifluoromethyl)phenyl]ethanol: Another chiral compound with a trifluoromethyl group.

    α-(Trifluoromethyl)styrene: A versatile synthetic intermediate for fluorinated compounds.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A thiourea derivative with significant applications in organocatalysis.

Uniqueness: (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine is unique due to the presence of both a trifluoromethoxy group and a chiral amine moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1213960-29-2

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

(1R)-1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m0/s1

InChI Key

HSMPCGOCWQZZEB-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN)N)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(CN)N)OC(F)(F)F

Origin of Product

United States

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